molecular formula C18H25N7 B2756567 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine CAS No. 2415600-34-7

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Numéro de catalogue B2756567
Numéro CAS: 2415600-34-7
Poids moléculaire: 339.447
Clé InChI: DIDMAPRGHVDEIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEP-26401 and is a member of the piperazine class of compounds.

Mécanisme D'action

The mechanism of action of CEP-26401 is not yet fully understood, but it is believed to act as a selective antagonist of the dopamine D1 receptor. This receptor is involved in several key neurological processes, including motor control, reward, and cognition.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have several biochemical and physiological effects in various studies. These effects include the modulation of dopamine release, the inhibition of glutamate release, and the reduction of oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CEP-26401 in lab experiments include its high selectivity for the dopamine D1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential for off-target effects.

Orientations Futures

There are several future directions for research involving CEP-26401. Some of these directions include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields of research, such as oncology and immunology. Additionally, further studies on the safety and efficacy of this compound in humans are needed before it can be considered for clinical use.

Méthodes De Synthèse

The synthesis of CEP-26401 involves several steps, including the reaction of 6-cyclobutylpyrimidine-4-carboxylic acid with N-ethyl-N'-(4-piperazinyl)formamidine to form the intermediate N-ethyl-4-(6-cyclobutylpyrimidin-4-yl)piperazine-1-carboximidamide. This intermediate is then reacted with 2-chloropyrimidine-4-amine to produce the final product, 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine.

Applications De Recherche Scientifique

CEP-26401 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propriétés

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-16-6-7-20-18(23-16)25-10-8-24(9-11-25)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMAPRGHVDEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.